molecular formula C16H12O B3045006 2-(Naphthalen-1-yl)phenol CAS No. 101277-90-1

2-(Naphthalen-1-yl)phenol

Cat. No. B3045006
M. Wt: 220.26 g/mol
InChI Key: NTRXCTZXSALJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)phenol, also known as 2-(1-Naphthyl)phenol, is a compound with the molecular formula C16H12O . It has an average mass of 220.266 Da and a monoisotopic mass of 220.088821 Da . This compound is an alkylaminophenol compound .


Synthesis Analysis

The 2-(Naphthalen-1-yl)phenol compound has been experimentally synthesized by the Petasis reaction . In another study, o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid were used as starting materials through a series of steps .


Molecular Structure Analysis

The naphthyl ring system and the benzene ring form a dihedral angle of 8.09° . The near-planar conformation of the molecule is consolidated by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring .


Chemical Reactions Analysis

The 2-(Naphthalen-1-yl)phenol compound is an alkylaminophenol compound and has been experimentally synthesized by the Petasis reaction . In another study, reactions of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate were reported .


Physical And Chemical Properties Analysis

2-(Naphthalen-1-yl)phenol has a molecular weight of 220.27 . Its InChI code is 1S/C16H12O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H .

Scientific Research Applications

  • Biological Activity and Spectroscopic Properties :

    • A study by Ulaş (2020) explored an alkylaminophenol compound structurally similar to 2-(Naphthalen-1-yl)phenol, synthesized using the Petasis reaction. The compound exhibited high antioxidant value, suggesting potential as a biologically active drug. Spectroscopic analysis (FT-IR, NMR, UV-Vis) and theoretical data (DFT and HF methods) supported the structural and electronic properties of the compound, including bond lengths, angles, vibrational frequencies, and molecular orbitals.
  • Fluorescence Spectroscopy and Binding Studies :

    • Ghosh, Rathi, and Arora (2016) investigated the interaction of compounds structurally related to 2-(Naphthalen-1-yl)phenol with Bovine Serum Albumin (BSA) using fluorescence spectroscopy. They calculated binding constants and examined the mode of quenching and energy transfer mechanisms Ghosh, Rathi, & Arora, 2016.
  • Selective Sensing and Photophysical Behavior :

    • In a study by Ghosh and Rathi (2014), a novel fluorescent probe based on a similar structure was synthesized for selective sensing of iron ions. This probe showed distinct fluorescence responses for Fe(III) ions Ghosh & Rathi, 2014.
    • Phatangare et al. (2013) synthesized a fluorescent compound from 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, showing sensitivity to the micro-environment and dual emission in non-polar solvents Phatangare et al., 2013.

properties

IUPAC Name

2-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXCTZXSALJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452174
Record name Phenol, 2-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)phenol

CAS RN

101277-90-1
Record name Phenol, 2-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Naphthalen-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Naphthalen-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(Naphthalen-1-yl)phenol
Reactant of Route 3
Reactant of Route 3
2-(Naphthalen-1-yl)phenol
Reactant of Route 4
Reactant of Route 4
2-(Naphthalen-1-yl)phenol
Reactant of Route 5
Reactant of Route 5
2-(Naphthalen-1-yl)phenol
Reactant of Route 6
Reactant of Route 6
2-(Naphthalen-1-yl)phenol

Citations

For This Compound
4
Citations
J Fletcher‐Charles, RR Ferreira… - European Journal of …, 2022 - Wiley Online Library
In this work, we report the synthesis of O‐doped naphthalene‐based electrochromes. Exploiting the CuO‐mediated Pummerer oxidative cycloetherification reaction, a series of 1,4‐ and …
J Fletcher-Charles - 2019 - orca.cardiff.ac.uk
The synthesis of two O-doped anthracene-based molecules possessing red/pink colour was achieved. These molecules were found to possess high sensitivity to air and, according to …
Number of citations: 0 orca.cardiff.ac.uk
PWNM van Leeuwen, PCJ Kamer - Catalysis Science & Technology, 2018 - pubs.rsc.org
This review highlights the use of a bisphosphine ligand group in homogeneous catalysis. This ligand group is known as the Xantphos-like ligands, which are based on the generic …
Number of citations: 110 pubs.rsc.org
IKW On, W Hong, Y Zhu - Chem Catalysis, 2023 - cell.com
Atropisomerism—a unique stereochemical phenomena arising from a rotationally restricted single bond—is ubiquitous in natural products, functional materials, and pharmaceuticals. As …
Number of citations: 5 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.